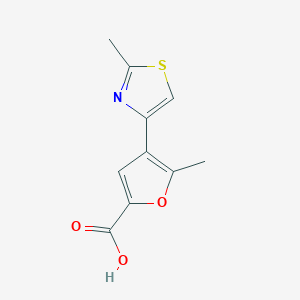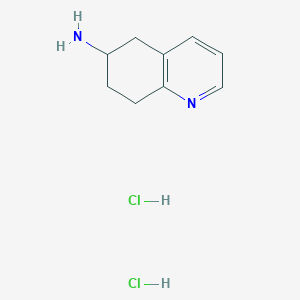
6-Chloro-5-methylpyridine-3-sulfonyl chloride
描述
6-Chloro-5-methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C(_6)H(_5)Cl(_2)NO(_2)S. It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a methyl group at the 5th position, and a sulfonyl chloride group at the 3rd position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 5-methylpyridine-3-sulfonic acid. The process can be summarized as follows:
Starting Material: 5-Methylpyridine-3-sulfonic acid.
Chlorination: The sulfonic acid is treated with thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) to introduce the sulfonyl chloride group.
Chlorination at the 6th Position: The compound is further chlorinated using chlorine gas (Cl(_2)) in the presence of a catalyst such as iron(III) chloride (FeCl(_3)) to introduce the chloro group at the 6th position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of thionyl chloride or phosphorus pentachloride for the sulfonylation step.
Controlled Chlorination: Employing controlled chlorination techniques to ensure high yield and purity of the final product.
Purification: The product is purified through recrystallization or distillation to remove impurities and by-products.
化学反应分析
Types of Reactions
6-Chloro-5-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Catalysts: Catalysts such as iron(III) chloride are used in chlorination reactions.
Solvents: Organic solvents like dichloromethane (DCM) and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
科学研究应用
6-Chloro-5-methylpyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 6-Chloro-5-methylpyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The chloro and methyl groups on the pyridine ring influence the reactivity and selectivity of the compound in different chemical reactions.
相似化合物的比较
Similar Compounds
6-Chloro-3-pyridinesulfonyl chloride: Lacks the methyl group at the 5th position.
5-Methyl-3-pyridinesulfonyl chloride: Lacks the chloro group at the 6th position.
3-Pyridinesulfonyl chloride: Lacks both the chloro and methyl groups.
Uniqueness
6-Chloro-5-methylpyridine-3-sulfonyl chloride is unique due to the presence of both the chloro and methyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
属性
IUPAC Name |
6-chloro-5-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRVMBZCJFWJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37105-10-5 | |
| Record name | 6-chloro-5-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1422938.png)
![2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422939.png)



![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)

![2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422948.png)
![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)

![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)
